molecular formula C14H17NO B14126689 2'-Methylspiro[cyclohexane-1,1'-isoindolin]-3'-one

2'-Methylspiro[cyclohexane-1,1'-isoindolin]-3'-one

Katalognummer: B14126689
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: MAZPXJQJVRMLDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Methylspiro[cyclohexane-1,1’-isoindolin]-3’-one is a spiro compound characterized by a unique structure where a cyclohexane ring is fused to an isoindolinone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methylspiro[cyclohexane-1,1’-isoindolin]-3’-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with isoindoline derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: 2’-Methylspiro[cyclohexane-1,1’-isoindolin]-3’-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2’-Methylspiro[cyclohexane-1,1’-isoindolin]-3’-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 2’-Methylspiro[cyclohexane-1,1’-isoindolin]-3’-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction cascades or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

    2’-Methylspiro[cyclohexane-1,3’-indole]: Similar in structure but with an indole moiety instead of isoindolinone.

    Spiro[cyclohexane-1,3’-indoline]-2,2’-diones: These compounds have a similar spiro structure but differ in the functional groups attached.

Uniqueness: 2’-Methylspiro[cyclohexane-1,1’-isoindolin]-3’-one is unique due to its specific spiro fusion with isoindolinone, which imparts distinct chemical and biological properties compared to other spiro compounds.

Eigenschaften

Molekularformel

C14H17NO

Molekulargewicht

215.29 g/mol

IUPAC-Name

2'-methylspiro[cyclohexane-1,3'-isoindole]-1'-one

InChI

InChI=1S/C14H17NO/c1-15-13(16)11-7-3-4-8-12(11)14(15)9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3

InChI-Schlüssel

MAZPXJQJVRMLDZ-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C2=CC=CC=C2C13CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.